molecular formula C7H3BrF2N2 B175396 4-Amino-3-bromo-2,5-difluorobenzonitrile CAS No. 112279-62-6

4-Amino-3-bromo-2,5-difluorobenzonitrile

Cat. No.: B175396
CAS No.: 112279-62-6
M. Wt: 233.01 g/mol
InChI Key: CGPLHHFKFCRIEY-UHFFFAOYSA-N
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Description

4-Amino-3-bromo-2,5-difluorobenzonitrile is an organic compound with the molecular formula C7H3BrF2N2 It is a derivative of benzonitrile, characterized by the presence of amino, bromo, and difluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-bromo-2,5-difluorobenzonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as iron(III) bromide to facilitate the bromination process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-bromo-2,5-difluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzonitriles and complex aromatic compounds, depending on the reaction conditions and reagents used .

Scientific Research Applications

4-Amino-3-bromo-2,5-difluorobenzonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3-bromo-2,5-difluorobenzonitrile involves its interaction with specific molecular targets and pathways. The amino and bromo groups can form hydrogen bonds and halogen bonds, respectively, with biological macromolecules, influencing their function. The difluoro groups enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

  • 4-Amino-3,5-difluorobenzonitrile
  • 4-Bromo-2,5-difluorobenzonitrile
  • 2,5-Difluorobenzonitrile

Comparison: 4-Amino-3-bromo-2,5-difluorobenzonitrile is unique due to the presence of both amino and bromo substituents, which confer distinct reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

4-amino-3-bromo-2,5-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2N2/c8-5-6(10)3(2-11)1-4(9)7(5)12/h1H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPLHHFKFCRIEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)N)Br)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50562300
Record name 4-Amino-3-bromo-2,5-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112279-62-6
Record name 4-Amino-3-bromo-2,5-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of bromine (1.65 mL, 32 mmol), water (2 mL), and 4-amino-2,5-difluorobenzonitrile (5 g, 32 mmol) in acetic acid (50 mL) was stirred at RT for 16 h. The mixture was poured into ice cooled saturated sodium bicarbonate solution, causing a solid to separate out. The solid was filtered and washed with water. The solid was then dissolved in DCM, washed with water, dried over sodium sulfate, filtered, and concentrated to afford 7 g (92%) of the title compound. 1H NMR (300 MHz, CDCl3): δ 7.18-7.21 (m, 1H), 4.80 (br. s, 2H).
Quantity
1.65 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
92%

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